Cas no 1006483-33-5 (5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole)
5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole
- 5-(chloromethyl)-3-(1-methylpyrazol-4-yl)-1,2-oxazole
- AKOS000314497
- STK510083
- 5-(CHLOROMETHYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLE
- 1006483-33-5
- BBL040936
- EN300-230257
- 5-Chloromethyl-3-(1-methyl-1H-pyrazol-4-yl)-isoxazole
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- MDL: MFCD06805624
- Inchi: 1S/C8H8ClN3O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3H2,1H3
- InChI Key: BZDSCXFIECAVFS-UHFFFAOYSA-N
- SMILES: ClCC1=CC(C2C=NN(C)C=2)=NO1
Computed Properties
- Exact Mass: 197.0355896Da
- Monoisotopic Mass: 197.0355896Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 43.9Ų
5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037317-500mg |
5-Chloromethyl-3-(1-methyl-1H-pyrazol-4-yl)-isoxazole |
1006483-33-5 | 500mg |
£477.00 | 2022-03-01 | ||
| Fluorochem | 037317-2g |
5-Chloromethyl-3-(1-methyl-1H-pyrazol-4-yl)-isoxazole |
1006483-33-5 | 2g |
£996.00 | 2022-03-01 | ||
| Fluorochem | 037317-5g |
5-Chloromethyl-3-(1-methyl-1H-pyrazol-4-yl)-isoxazole |
1006483-33-5 | 5g |
£1667.00 | 2022-03-01 | ||
| Chemenu | CM483809-1g |
5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole |
1006483-33-5 | 97% | 1g |
$577 | 2023-01-08 | |
| Enamine | EN300-230257-0.05g |
5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole |
1006483-33-5 | 95% | 0.05g |
$207.0 | 2024-06-20 | |
| Enamine | EN300-230257-0.1g |
5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole |
1006483-33-5 | 95% | 0.1g |
$308.0 | 2024-06-20 | |
| Enamine | EN300-230257-0.25g |
5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole |
1006483-33-5 | 95% | 0.25g |
$439.0 | 2024-06-20 | |
| Enamine | EN300-230257-0.5g |
5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole |
1006483-33-5 | 95% | 0.5g |
$691.0 | 2024-06-20 | |
| Enamine | EN300-230257-1.0g |
5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole |
1006483-33-5 | 95% | 1.0g |
$886.0 | 2024-06-20 | |
| Enamine | EN300-230257-2.5g |
5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole |
1006483-33-5 | 95% | 2.5g |
$1385.0 | 2024-06-20 |
5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole
5-(Chloromethyl)-3-(1-Methyl-1H-Pyrazol-4-yl)-1,2-Oxazole: An Overview of a Promising Compound (CAS No. 1006483-33-5)
5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole (CAS No. 1006483-33-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown potential in various applications, including drug discovery and development. This article aims to provide a comprehensive overview of the compound, highlighting its chemical properties, biological activities, and recent research advancements.
The molecular structure of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole is composed of a 1,2-oxazole ring fused with a chloromethyl and a 1-methylpyrazolyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The chloromethyl group is known for its reactivity and can participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry. The 1-methylpyrazolyl group, on the other hand, is often associated with bioactive molecules and can contribute to the compound's pharmacological profile.
In recent years, there has been a growing interest in the development of new therapeutic agents for various diseases. 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole has been explored as a potential lead compound in this context. Studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can effectively inhibit the activity of specific enzymes involved in inflammatory pathways.
Furthermore, the compound's ability to modulate cellular signaling pathways has been investigated in several preclinical studies. A study conducted by researchers at the University of California found that 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole can selectively target and inhibit certain kinases involved in cancer cell proliferation. This selective inhibition suggests that the compound may have therapeutic potential in treating specific types of cancer.
The synthetic accessibility of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through well-established chemical routes, making it feasible for large-scale production. This synthetic flexibility also allows for the preparation of various derivatives with modified properties, which can be tailored for specific therapeutic applications.
In addition to its potential as a therapeutic agent, 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole has been studied for its use as a tool compound in biochemical assays. Its reactivity and functional groups make it suitable for conjugation with other molecules, enabling the development of probes for studying biological processes at the molecular level. For example, researchers at Harvard University utilized this compound to develop fluorescent probes that can track specific cellular events in real-time.
The safety profile of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole is an important consideration for its potential use in pharmaceutical applications. Preclinical toxicology studies have shown that the compound exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its safety profile and potential side effects.
In conclusion, 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole (CAS No. 1006483-33-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or tool compound. Ongoing research continues to explore its full potential and optimize its properties for various applications.
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